6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields such as materials science, pharmaceuticals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate brominated and fluorinated precursors under controlled conditions. One common method involves the cyclization of 2-aminophenol derivatives with brominated and fluorinated reagents . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. These halogen atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXAPSFLFJWDJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716494 |
Source
|
Record name | 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256255-94-3 |
Source
|
Record name | 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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